LED209 - 245342-14-7

LED209

Catalog Number: EVT-272876
CAS Number: 245342-14-7
Molecular Formula: C19H17N3O2S2
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bacterial pathogens require the conserved membrane histidine sensor kinase (QseC) to detect both host-derived adrenergic signals and the bacterial autoinducer-3 (AI-3), thus activating a signaling cascade that induces virulence gene expression. LED209 is a potent QseC inhibitor that blocks both norepinephrine- and epinephrine-triggered QseC-dependent virulence gene expression at 5 pM in vitro. While LED209 inhibits virulence of enterohemorrhagic E. coli, S. typhimurium, and F. tularensis, it does not inhibit pathogen growth, a highly desirable feature of antimicrobial agents to prevent drug resistance.
LED209 is a novel non-toxic inhibitor of the binding signals to QseC, preventing its autophosphorylation and consequently inhibiting QseC-mediated activation of virulence gene expression.
  • Compound Description: This compound was synthesized through the reaction of 1-methyl-1-phenylhydrazine and 4-tolyl isothiocyanate. [] Its structure, characterized by X-ray crystallography, reveals a thioamide tautomer with an anti-disposition of thioamide-N-H atoms. []

1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea

  • Compound Description: This thiourea derivative served as a starting material in a study investigating its regioselectivity in a cyclization reaction with 2-bromo-1-phenylethanone. [] Quantum chemical calculations were employed to study the electronic structure and thermodynamic properties of this compound's tautomers. []

(E)-1-Phenyl-3-(4-styrylphenyl)urea

  • Compound Description: This class of compounds demonstrated potent competitive inhibition against α-glucosidase. [] The research highlights the importance of the 1-phenyl moiety for competitive inhibition and reveals the influence of substituents on both terminal phenyl groups on inhibitory potency. []
  • Compound Description: This thiourea derivative was synthesized and utilized as an organic ligand for extracting cadmium ions from solutions. [] The compound's ability to form stable complexes with cadmium at neutral pH makes it a potential candidate for environmental remediation and analytical applications. []
  • Compound Description: PTTU has demonstrated neuroprotective effects by preventing the neurodegenerative action of 6-hydroxydopamine (6-OHDA) on peripheral adrenergic nerve terminals. [, , ] Studies suggest this compound's protective mechanism may involve the scavenging of cytotoxic hydroxyl radicals within neurons. []

1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea

  • Compound Description: The crystal structure of this compound reveals a syn–anti configuration with respect to the carbonyl groups and terminal phenyl rings relative to the thione S atom. [] Intramolecular and intermolecular hydrogen bonding patterns were observed influencing the compound's solid-state packing. []

1-Aryl/alkyl-3-[4-(4-aryl/alkyl-1,2,4-triazoline-5-thione-3-yl)phenyl]thioureas

  • Compound Description: This class of compounds was synthesized and investigated for potential pesticidal activities. [] Although none of the tested compounds exhibited significant activity, the study provides valuable information about synthetic routes and structural modifications within this class of thioureas. []
Source and Classification

LED209 was discovered through high-throughput screening of a library of small organic molecules at the University of Texas Southwestern Medical Center, targeting the QseC signaling pathway, which is crucial for the virulence of many Gram-negative bacteria. The compound is classified as an antivirulence agent due to its mechanism of action that interferes with bacterial signaling rather than directly killing bacteria .

Synthesis Analysis

The synthesis of LED209 involves a multi-step process:

  1. Initial Preparation: The synthesis starts with commercially available starting materials that undergo a series of chemical reactions to construct the core structure of LED209.
  2. Key Reactions: The synthesis typically includes:
    • Formation of the sulfonamide linkage.
    • Introduction of the thioxomethyl group.
    • Final modifications to achieve the desired molecular configuration.
  3. Technical Parameters: Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation .
Molecular Structure Analysis

LED209 has a complex molecular structure characterized by:

  • Core Structure: The molecule features a benzenesulfonamide backbone with an aniline group and a thioxomethyl substituent.
  • Molecular Formula: C16_{16}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 336.38 g/mol
  • 3D Structure: The spatial arrangement of atoms in LED209 allows for specific interactions with the QseC receptor, crucial for its inhibitory activity.

The structural integrity is essential for its function as minor modifications can significantly impact efficacy .

Chemical Reactions Analysis

LED209 primarily participates in reactions that involve:

  1. Inhibition of QseC Autophosphorylation: LED209 binds to QseC, preventing its autophosphorylation and subsequent activation of virulence genes.
  2. Prodrug Activation: Inside bacterial cells, LED209 undergoes cleavage to release its active component, OM188 (isothiocyanate), which further inhibits virulence factors without causing cell death .
  3. Impact on Virulence Gene Expression: Treatment with LED209 leads to decreased expression of several virulence-associated genes in pathogenic bacteria like Escherichia coli O157:H7 .
Mechanism of Action

The mechanism by which LED209 exerts its effects involves:

  • Targeting QseC: LED209 specifically binds to the QseC receptor, blocking its interaction with catecholamines (such as epinephrine), which are signals that promote virulence gene expression in response to host signals.
  • Inhibition Pathway: By preventing autophosphorylation, LED209 effectively halts the downstream signaling cascade that would normally lead to increased virulence factor production .
  • Prodrug Functionality: The conversion of LED209 into OM188 within bacterial cells enhances its potency while minimizing systemic exposure in host organisms, thus reducing potential side effects .
Physical and Chemical Properties Analysis

LED209 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: Demonstrates good stability under physiological conditions, allowing it to function effectively within biological systems.
  • Bioavailability: Studies indicate approximately 70% bioavailability when administered orally in animal models, suggesting favorable pharmacokinetics for potential therapeutic use .
Applications

LED209 has several promising applications in scientific research and potential therapeutic development:

  1. Antivirulence Therapy: As an antivirulence agent, it offers a novel approach to treating infections caused by pathogenic bacteria without promoting resistance commonly associated with traditional antibiotics.
  2. Research Tool: Used in studies investigating bacterial signaling pathways and virulence mechanisms, providing insights into host-pathogen interactions.
  3. Clinical Development Potential: Although currently in preclinical stages, LED209 shows promise for future development as a therapeutic agent against various bacterial infections .
Introduction to LED209 as a Novel Antimicrobial Agent

Emergence of LED209 in Antivirulence Therapeutics

LED209 arose from targeted efforts to combat multidrug-resistant Gram-negative pathogens by intercepting their virulence-regulating circuitry. Unlike conventional antibiotics that inhibit essential growth processes, LED209 functions as a prodrug that undergoes bacterial-specific hydrolysis to release its active warhead, OM188 (isothiocyanate derivative), which allosterically modifies the QseC receptor [2] [4]. This mechanism spares bacterial growth, theoretically minimizing resistance selection. Key advancements in its development include:

  • Selective Pathogen Targeting: LED209 exhibits narrow-spectrum activity against QseC-expressing Gram-negative bacteria (e.g., Escherichia coli, Salmonella enterica, Francisella tularensis) while showing negligible effects on commensals or mammalian cells. Studies report a >50% reduction in virulence gene expression (ler, stx2a, eae) in enterohemorrhagic E. coli (EHEC) at concentrations as low as 500 nM without impacting bacterial viability [2] [6].
  • Enhanced Delivery Systems: To overcome solubility limitations (aqueous solubility <1 mg/mL), LED209 has been conjugated to biomaterials like chitosan (CS/LED) and poly(amidoamine) dendrimers (PAMAM-LED209). These conjugates improve cellular uptake and selectivity; CS/LED demonstrated 67.8% inhibition of multidrug-resistant E. coli adhesion compared to 45.3% for chitosan alone [1] [6] [8].
  • Broad-Spectrum Antivirulence: LED209 attenuates virulence in >25 pathogens possessing QseC homologs, including uropathogenic E. coli (UPEC), Klebsiella pneumoniae, and Pseudomonas aeruginosa. It disrupts biofilm formation and suppresses intramacrophage survival in Salmonella [2] [4].

Table 1: Physicochemical and Biological Profile of LED209

PropertyValueSignificance
Molecular FormulaC₁₉H₁₇N₃O₂S₂Determines drug-likeness and synthetic accessibility
Molecular Weight383.484 g/molImpacts membrane permeability and diffusion
LogP3.4Moderate lipophilicity for cellular uptake
Aqueous Solubility<1 mg/mLLimits bioavailability; requires formulation aids
Primary TargetQseC histidine kinaseConfers pathogen selectivity
Virulence Inhibition (EHEC)IC₅₀: ~500 nMPotency against Shiga toxin and adhesion genes

Role of QseC Histidine Kinase in Bacterial Pathogenesis

QseC is a membrane-bound histidine kinase serving as a master regulator of virulence in Gram-negative pathogens. Its structural and functional characteristics make it an ideal target for LED209:

  • Sensory Mechanism: QseC detects host-derived catecholamines (epinephrine/norepinephrine) and the bacterial autoinducer AI-3. Upon signal binding, it autophosphorylates at a conserved histidine residue (His256) and transfers the phosphate to response regulators (QseB, QseF, KdpE), initiating virulence cascades [2] [3] [4].
  • Structural Vulnerability: The cytoplasmic domain of QseC (QseC-CD) features a dimeric helical structure with ATP-binding and phosphotransfer motifs. Mutagenesis studies confirm that LED209’s warhead, OM188, covalently modifies lysine residues near the active site, disrupting kinase activity and phosphotransfer [2] [3].

  • Virulence Regulation:

  • In EHEC, QseC→KdpE signaling activates the locus of enterocyte effacement (LEE), enabling attaching/effacing lesions.
  • In Salmonella and Francisella, QseC controls invasion genes and intramacrophage survival [2] [9].
  • Deletion of qseC abolishes virulence in animal models, phenocopying LED209 treatment [2] [4].

Table 2: Pathogens Targeted by LED209 via QseC Inhibition

PathogenVirulence Process DisruptedEfficacy of LED209
Escherichia coli (EHEC)Shiga toxin production, A/E lesions>50% reduction in stx2a and eae expression
Salmonella entericaIntramacrophage replication, invasion2-log reduction in systemic infection (murine model)
Francisella tularensisImmune evasion, intracellular growth90% survival in treated vs. 10% control mice
Klebsiella pneumoniaeBiofilm formation, adhesion70% reduction in biofilm biomass
Pseudomonas aeruginosaExotoxin secretion, motilitySuppression of type III secretion system genes

Rationale for Targeting Bacterial Signaling Pathways

The therapeutic strategy underpinning LED209 addresses critical limitations of conventional antibiotics:

  • Reduced Resistance Selection: By suppressing virulence rather than growth, LED209 imposes milder evolutionary pressure. In vitro serial passaging of Salmonella with LED209 did not yield resistant mutants, contrasting with rapid resistance emergence under ciprofloxacin exposure [4] [9]. This aligns with the "evolution-proof" drug paradigm [9].
  • Microbiome Preservation: LED209’s species-specific action minimizes collateral damage to commensal flora. Studies show no significant alteration in gut microbiota diversity after treatment, unlike broad-spectrum antibiotics that cause dysbiosis [4] [10].
  • Synergy with Antibiotics: LED209 lowers the bacterial burden required for antibiotic efficacy. For instance, subinhibitory doses of ampicillin combined with LED209 cleared intracellular Salmonella in macrophages, where antibiotics alone fail [2] [9].
  • Broad Applicability: The conservation of QseC across Enterobacteriaceae and its absence in mammals enable targeted design. Furthermore, its role in sensing host stress hormones links inhibition to in vivo efficacy during infection-induced inflammation [1] [4] [9].

Table 3: Advantages of LED209 over Conventional Antibiotics

ParameterLED209 (Antivirulence)Traditional Antibiotics
Primary MechanismQseC inhibition → virulence suppressionCell wall/Metabolism disruption → cell death
Resistance EmergenceNegligible in preclinical modelsRapid (days–weeks)
Microbiome ImpactMinimalSignificant dysbiosis
Therapeutic WindowHigh (low cytotoxicity)Variable (class-dependent toxicity)
Combination PotentialSynergizes with sub-MIC antibioticsAntagonism or indifference common

Concluding Remarks

LED209 exemplifies the innovative "bad drugs for bad bugs" philosophy—agents that disarm pathogens without invoking the Darwinian penalties of bactericidal antibiotics. Its precision targeting of QseC underscores the druggability of bacterial signaling pathways and offers a template for next-generation antimicrobials. Future efforts will focus on optimizing pharmacokinetics (e.g., prodrug stability) and expanding delivery platforms to harness its full clinical potential.

Properties

CAS Number

245342-14-7

Product Name

LED209

IUPAC Name

1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25)

InChI Key

HNDRSTUKPCLQLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

LED 209; LED-209; LED209

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

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